

# An In-depth Technical Guide to the Spectroscopic Data of Benzoin Ethyl Ether

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Compound of Interest		
Compound Name:	Benzoin ethyl ether	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Benzoin Ethyl Ether** (2-Ethoxy-1,2-diphenylethanone), a compound of significant interest in various chemical and pharmaceutical applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data in a structured format, accompanied by detailed experimental protocols to facilitate reproducibility and further research.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the <sup>1</sup>H and <sup>13</sup>C NMR data for **benzoin ethyl ether**, typically recorded in deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as an internal standard.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Benzoin Ethyl Ether** 



Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration	Assignment
7.95 - 7.20	m	-	10H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
5.45	S	-	1H	Methine proton (- CH(OEt)-)
3.60 - 3.40	m	-	2H	Methylene protons (- OCH <sub>2</sub> CH <sub>3</sub> )
1.25	t	7.0	3H	Methyl protons (- OCH <sub>2</sub> CH <sub>3</sub> )

Table 2: 13C NMR Spectroscopic Data for Benzoin Ethyl Ether

Chemical Shift (δ) [ppm]	Assignment
196.5	Carbonyl carbon (C=O)
138.0	Quaternary aromatic carbon
134.0	Quaternary aromatic carbon
133.0	Aromatic CH
129.0	Aromatic CH
128.5	Aromatic CH
128.0	Aromatic CH
85.0	Methine carbon (-CH(OEt)-)
65.0	Methylene carbon (-OCH <sub>2</sub> CH <sub>3</sub> )
15.0	Methyl carbon (-OCH₂CH₃)



A solution of **benzoin ethyl ether** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded at room temperature on a 400 MHz NMR spectrometer.[1] For <sup>1</sup>H NMR, the spectral width is typically set from -2 to 12 ppm, and for <sup>13</sup>C NMR, from -10 to 220 ppm. Data processing involves Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **benzoin ethyl ether** is typically recorded using a potassium bromide (KBr) pellet.

Table 3: IR Spectroscopic Data for Benzoin Ethyl Ether

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3059	Medium	Aromatic C-H stretch
2978, 2932	Medium	Aliphatic C-H stretch
1720	Strong	C=O stretch (ketone)
1596, 1475, 1441	Medium to Strong	Aromatic C=C stretch
1154, 1071	Strong	C-O stretch (ether)
753, 701	Strong	C-H out-of-plane bend (aromatic)

A small amount of **benzoin ethyl ether** (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.[1] Alternatively, the spectrum can be obtained from a thin film of the sample cast from a volatile solvent like chloroform.[2]



### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

Table 4: UV-Vis Spectroscopic Data for Benzoin Ethyl Ether

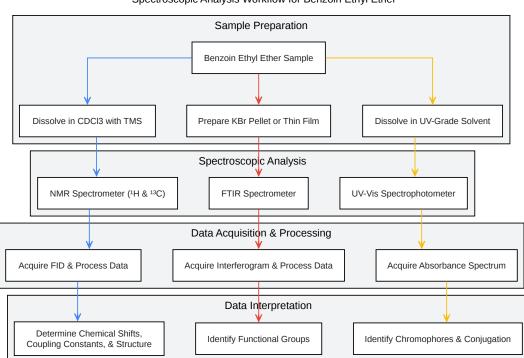
Solvent	λ_max [nm]
Water / Acetonitrile (50/50)	254, 280

A dilute solution of **benzoin ethyl ether** is prepared in a suitable UV-transparent solvent, such as a mixture of water and acetonitrile.[3][4] The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically in the range of 200-400 nm. The solvent is used as a reference in the blank cuvette.

# **Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **benzoin ethyl ether**.





Spectroscopic Analysis Workflow for Benzoin Ethyl Ether

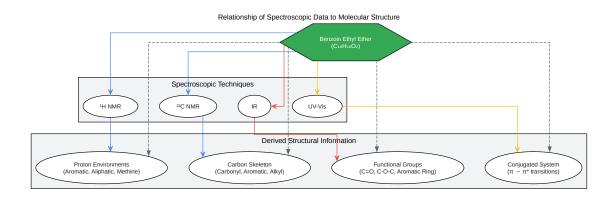
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Caption: Workflow of Spectroscopic Analysis.

# **Logical Relationship of Spectroscopic Data**

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for **benzoin ethyl ether**.





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Caption: Spectroscopic Data and Molecular Structure.

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